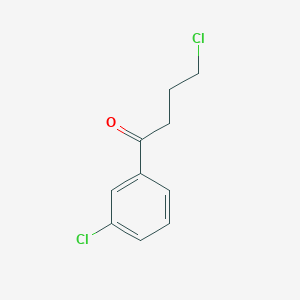

4-Chloro-1-(3-chlorophenyl)-1-oxobutane

Descripción

Contextualization within Halogenated Ketone Chemistry

4-Chloro-1-(3-chlorophenyl)-1-oxobutane belongs to the functional group class known as α-halo ketones and γ-halo ketones, due to the chlorine atom on the butyl chain. Halogenated ketones are characterized by a ketone functional group with at least one halogen substituent. The position of the halogen relative to the carbonyl group is crucial to the molecule's reactivity. researchgate.net In this specific compound, the chlorine on the phenyl ring is an aryl halide, while the chlorine on the butane (B89635) chain is an alkyl halide, giving the molecule dual reactivity.

The presence of a halogen atom alpha (α) to a ketone can increase the acidity of the neighboring protons, making the compound susceptible to enol or enolate formation, which is a key step in many organic reactions. sigmaaldrich.com The halogen itself serves as a good leaving group in nucleophilic substitution reactions. The synthesis of such ketones often involves the direct halogenation of a ketone precursor using reagents like elemental chlorine or bromine under acidic or basic conditions. chemicalbook.comnih.gov For aromatic ketones like this compound, a common synthetic route is the Friedel-Crafts acylation, where a substituted acyl chloride (like 4-chlorobutyryl chloride) reacts with a substituted benzene (B151609) (in this case, chlorobenzene) in the presence of a Lewis acid catalyst. chemicalbook.com

The introduction of chlorine atoms into a molecule can profoundly affect its chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. chemrxiv.org This "magic chloro" effect is a well-exploited strategy in drug discovery. chemrxiv.org

Significance as a Synthetic Intermediate in Organic and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The terminal chloroalkyl chain makes it an excellent alkylating agent. This reactivity is the cornerstone of its utility, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.

The butyrophenone (B1668137) scaffold is a well-established pharmacophore, most famously represented by Haloperidol, a potent antipsychotic drug. matrixscientific.com Many second-generation or "atypical" antipsychotics have been developed by modifying this core structure. Research has shown that compounds derived from 4-chlorobutyrophenone (B1345740) precursors are valuable in developing new agents for treating psychiatric disorders. sigmaaldrich.com

Overview of Current Research Directions and Open Questions

Current research involving butyrophenone analogs, including those derived from this compound, is largely driven by the quest for new central nervous system (CNS) agents with improved efficacy and fewer side effects. The main research directions include:

Development of Atypical Antipsychotics: A primary goal is the synthesis of novel compounds with specific affinities for a range of neurotransmitter receptors, such as dopamine (B1211576) (D2), serotonin (B10506) (5-HT2A), and others. sigmaaldrich.com The aim is to create "multi-receptor" drugs that can address a wider spectrum of symptoms in conditions like schizophrenia and bipolar disorder.

Structure-Activity Relationship (SAR) Studies: A significant open question revolves around understanding precisely how different substituents on the phenyl ring and modifications to the alkyl chain affect biological activity. Researchers are systematically replacing and repositioning halogen atoms and other functional groups to map out the SAR. The use of a 3-chlorophenyl group, as in the title compound, instead of the more common 4-fluorophenyl or 4-chlorophenyl groups, is part of this exploration to fine-tune receptor binding and pharmacokinetic properties.

Exploration of New Therapeutic Areas: While the butyrophenone class is historically linked to antipsychotics, researchers are exploring if these versatile intermediates can be used to synthesize compounds for other neurological or psychiatric conditions.

The specific compound this compound is a commercially available research chemical, indicating its use in these exploratory synthetic programs. sigmaaldrich.com While large-scale published studies on this exact molecule are not prominent, it serves as a valuable building block for creating libraries of novel compounds to be tested for biological activity.

Chemical Compound Data

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 90793-58-1 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₀Cl₂O | chemicalbook.com |

| Molecular Weight | 217.09 g/mol | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | 4-chloro-1-(3-chlorophenyl)butan-1-one | sigmaaldrich.com |

| Physical Form | Yellow solid | sigmaaldrich.com |

| Purity | ~97% | sigmaaldrich.com |

List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 90793-58-1 | C₁₀H₁₀Cl₂O |

| Haloperidol | 52-86-8 | C₂₁H₂₃ClFNO₂ |

| 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | C₁₀H₁₀ClFO |

| Chlorobenzene (B131634) | 108-90-7 | C₆H₅Cl |

| 4-chlorobutyryl chloride | 4635-59-0 | C₄H₆Cl₂O |

| Butyrophenone | 495-40-9 | C₁₀H₁₂O |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-(3-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFSSYNGPPXGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613791 | |

| Record name | 4-Chloro-1-(3-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90793-58-1 | |

| Record name | 4-Chloro-1-(3-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 4 Chloro 1 3 Chlorophenyl 1 Oxobutane

Conventional Synthetic Approaches

Conventional methods for the synthesis of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane and its derivatives rely on fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. These strategies, while effective, often necessitate stringent reaction conditions and may present challenges in controlling regioselectivity and minimizing byproducts.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones. masterorganicchemistry.comsigmaaldrich.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org

The synthesis of this compound via this method would theoretically involve the reaction of chlorobenzene (B131634) with 4-chlorobutyryl chloride. The mechanism proceeds through the formation of an acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst. masterorganicchemistry.comyoutube.com This electrophile then attacks the chlorobenzene ring.

However, the directing effect of the chlorine substituent on the aromatic ring is a critical consideration. As a deactivating but ortho-, para-directing group, it primarily directs the incoming acyl group to the positions ortho and para to itself. doubtnut.comyoutube.com The formation of the meta-substituted product, 1-(3-chlorophenyl) derivative, is generally not favored. Studies on the benzoylation of chlorobenzene have shown that the distribution of isomers is heavily skewed towards the para product, with the meta isomer forming in very small amounts. scribd.comrsc.org This inherent regioselectivity presents a significant challenge for the direct synthesis of the 3-chlorophenyl isomer via this route.

Table 1: Isomer Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene

| Isomer | Percentage Yield |

| o-chlorobenzophenone | 3–12% |

| m-chlorobenzophenone | 0.1–4% |

| p-chlorobenzophenone | 84–97% |

Data compiled from studies on the effects of various reaction conditions. rsc.org

Nucleophilic Substitution Reactions in the Generation of Butanone Backbone Derivatives

Nucleophilic substitution reactions are fundamental in constructing the butanone backbone of the target molecule. These reactions can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate and reaction conditions. libretexts.org In the context of synthesizing this compound, a key step could involve the reaction of a suitable nucleophile with a derivative of butane (B89635).

For instance, the carbon-halogen bond in halogenoalkanes is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com The rate of this reaction is influenced by the strength of the carbon-halogen bond, with C-I bonds being the weakest and reacting the fastest, while C-F bonds are the strongest and least reactive. youtube.com The generation of the 4-chloro-1-oxobutane portion of the molecule could involve a nucleophilic attack on a butanoyl chloride derivative.

Furthermore, nucleophilic aromatic substitution (S(_N)Ar) presents another pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org While chlorobenzene itself is not highly activated towards S(_N)Ar, appropriately substituted precursors could potentially undergo such reactions to build the desired molecular framework.

Knoevenagel Condensation Pathways Involving Related Oxobutanoate Precursors

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. thermofisher.com This reaction is instrumental in the synthesis of α,β-unsaturated compounds.

A relevant application of this methodology is the condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate. scielo.brscielo.br Research has demonstrated that various aromatic aldehydes, including 4-chlorobenzaldehyde, can react with ethyl 4-chloro-3-oxobutanoate in the presence of a catalyst system like morpholine/acetic acid to produce ethyl 2-chloroacetyl-3-arylpropenoates. scielo.brresearchgate.net These reactions can be conducted in ionic liquids, offering a greener alternative to traditional solvents like benzene (B151609) or toluene (B28343). scielo.brscielo.br

The resulting α,β-unsaturated ketone products from these Knoevenagel condensations are valuable intermediates that can be further modified, for instance, through reduction of the double bond, to yield the saturated butanone backbone present in this compound. The choice of the starting aromatic aldehyde, in this case, 3-chlorobenzaldehyde, would be crucial for the synthesis of the target compound's precursor.

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate

| Aromatic Aldehyde | Product Yield |

| 4-chlorobenzaldehyde | 44-84% |

| 4-methoxyphenyl | - |

| 2-thiofuranyl | - |

| 2-furanyl | - |

| phenyl | - |

| 3,4-methylenedioxyphenyl | - |

Yields reported for reactions carried out in ionic liquids at room temperature. scielo.br

Multicomponent Reaction Architectures in Analogue Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Several named MCRs, such as the Strecker, Hantzsch, and Biginelli reactions, are foundational in this field. nih.gov

While a direct MCR for the synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct a wide array of its analogues. For example, a Hantzsch dihydropyridine (B1217469) synthesis could be adapted to create complex heterocyclic structures incorporating a substituted phenyl ring. Similarly, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea, could be employed to build pyrimidinone derivatives. nih.gov The versatility of MCRs allows for the systematic variation of each component, making them a powerful tool for generating libraries of compounds for screening purposes. nih.gov

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced protocols often employ biocatalysts or novel catalytic systems to achieve high levels of selectivity under mild reaction conditions.

Biocatalytic Transformations and Enantioselective Synthesis of Related Chiral Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantiomeric excess. Enzymes, such as reductases, can catalyze the reduction of ketones to their corresponding alcohols with exceptional stereoselectivity. This is particularly relevant for the synthesis of chiral precursors to more complex molecules.

For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) has been extensively studied. nih.govnih.gov Various microorganisms and isolated enzymes have been shown to effectively catalyze this transformation, achieving high yields and excellent enantiomeric excess (>99% ee). nih.gov Recombinant E. coli strains overexpressing robust reductases have demonstrated high efficiency, even at high substrate concentrations. nih.gov

Furthermore, the enantioselective synthesis of chiral alcohols directly related to the target compound has been reported. For example, the enzymatic preparation of (S)-2-chloro-1-(3-chlorophenyl)ethanol has been achieved, highlighting the potential of biocatalysis to produce key chiral building blocks. These chiral alcohols can then be further elaborated to introduce the remaining structural features of the target molecule. The use of biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. organic-chemistry.orgorganic-chemistry.orgnih.govchemistryviews.org

Table 3: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) |

| Recombinant E. coli CCZU-K14 | 3000 mM | >99.0% | >99.9% |

| Carbonyl reductase ChKRED20 Mutant | 300 g/L | 95% (isolated) | >99.5% |

Data from studies on the highly efficient synthesis of (S)-CHBE. nih.govnih.gov

Application of Ionic Liquids for Enhanced Reaction Efficiency

The synthesis of aromatic ketones via Friedel-Crafts acylation has traditionally relied on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and volatile organic solvents, leading to significant environmental waste and difficult product separation. begellhouse.comeurekaselect.comgoogle.com The use of ionic liquids (ILs) as alternative reaction media has emerged as a promising strategy to overcome these drawbacks. liv.ac.ukresearchgate.net Ionic liquids can function as both the solvent and catalyst, offering advantages such as low vapor pressure, high thermal stability, and the ability to be recycled. google.combeilstein-journals.org

In the context of reactions related to the synthesis of this compound, ionic liquids have demonstrated the potential to enhance reaction rates and selectivity. liv.ac.ukresearchgate.net For instance, chloroaluminate ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) chloride-aluminum chloride ([emim]Cl–AlCl₃), have been shown to be highly effective for the acylation of both activated and deactivated aromatic compounds. liv.ac.ukorganic-chemistry.org These ILs exhibit strong Lewis acidity, which can be tuned by varying the molar fraction of AlCl₃, and can facilitate reactions at room temperature with high yields and regioselectivity. liv.ac.ukorganic-chemistry.org The ionic nature of the medium helps to stabilize reactive intermediates involved in the electrophilic substitution mechanism. liv.ac.uk

Research has also explored the use of less moisture-sensitive systems. Metal triflates, particularly copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have been used to catalyze the acylation of activated aromatics. liv.ac.uk These systems can achieve higher reaction rates and improved regioselectivity compared to conventional organic solvents, and the catalyst/IL system can often be recovered and reused. liv.ac.ukresearchgate.net Another approach involves using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which act as a green catalyst and solvent, promoting high yields under microwave irradiation. researchgate.net

The table below summarizes various ionic liquid systems used in Friedel-Crafts acylation reactions relevant to the synthesis of substituted aromatic ketones.

Table 1: Performance of Ionic Liquid Systems in Friedel-Crafts Acylation

| Catalyst/Ionic Liquid System | Aromatic Substrate | Acylating Agent | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| [emim]Cl–AlCl₃ | Anisole | Benzoyl Chloride | Ambient Temp. | High yield and regioselectivity, short reaction times. liv.ac.uk | liv.ac.uk |

| Cu(OTf)₂ in [bmim][BF₄] | Anisole | Benzoyl Chloride | 100 °C | Quantitative conversion in 1h, high para-selectivity (96%), catalyst can be recycled. liv.ac.uk | liv.ac.uk |

| FeCl₃·6H₂O in TAAILs* | Benzene Derivatives | Acid Chlorides | Ambient | Robust system tolerating various substrates, allows for multigram scale synthesis. beilstein-journals.org | beilstein-journals.org |

| [CholineCl][ZnCl₂]₃ | Anisole | Acetic Anhydride | Microwave | High yields, green and reusable catalyst/solvent system. researchgate.net | researchgate.net |

| [bmim]Br/AlCl₃ | Methyl Dehydroabietate | Benzoyl Chloride | 40 °C, 2h | Green reaction medium, optimized conditions identified for specific acylation. researchgate.net | researchgate.net |

\Tunable Aryl Alkyl Ionic Liquids*

Development of Green Chemistry Catalysts for Related Syntheses

The development of environmentally benign catalysts is a central goal of green chemistry, aiming to replace hazardous and wasteful conventional catalysts. begellhouse.com In Friedel-Crafts acylation, the focus has been on creating solid, reusable catalysts that minimize waste and simplify product purification. begellhouse.comeurekaselect.comrsc.org

Zeolites, which are microporous aluminosilicates, have been extensively studied as solid acid catalysts for regioselective acylation reactions. eurekaselect.com Their well-defined pore structures can influence the selectivity of the reaction, often favoring the formation of para-isomers due to steric constraints. eurekaselect.com Large-pore zeolites like zeolite H-β have proven effective in the acylation of aromatic ethers with acid anhydrides, achieving high yields and selectivity under solvent-free conditions. The ability to regenerate and reuse these catalysts makes them an attractive green alternative to single-use Lewis acids. eurekaselect.com

Another class of green catalysts includes various metal oxides and supported acids. begellhouse.comrsc.org For example, iron zirconium phosphate (B84403) (ZPFe) has been used as a recyclable, solvent-free catalyst for the acylation of benzene derivatives with benzoyl chloride, yielding aromatic ketones in good yields with high para-selectivity. researchgate.net Similarly, polysilane/alumina-supported aluminum chloride has been developed as a stable and reusable catalyst for Friedel-Crafts reactions. organic-chemistry.org Heteropolyacids, such as Wells-Dawson acid (H₂P₂W₁₈O₆₂·24H₂O), have also been employed as efficient, reusable heterogeneous catalysts for related cyclization reactions to form chromones, demonstrating high yields in either toluene or under solvent-free conditions. researchgate.net These catalysts are advantageous due to their ease of preparation, handling, and separation from the reaction mixture. researchgate.netresearchgate.net

The table below presents examples of green catalysts used for syntheses related to Friedel-Crafts acylation.

Table 2: Green Catalysts in Friedel-Crafts Type Reactions

| Catalyst | Aromatic Substrate | Acylating Agent | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Zeolite H-β | Anisole | Acetic Anhydride | 120 °C, Solvent-free | High yield (98%), high para-selectivity, reusable catalyst. | |

| Iron Zirconium Phosphate (ZPFe) | Benzene Derivatives | Benzoyl Chloride | 110 °C, Solvent-free | Good yields, catalyst can be recovered and reused, clean work-up. researchgate.net | researchgate.net |

| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones | N/A (Cyclization) | 110 °C, Solvent-free | Excellent yields (82-91%), reusable catalyst, environmentally friendly. researchgate.net | researchgate.net |

| ZnO | Aromatics, Ferrocenes | Acid Chlorides | Not specified | Eco-friendly material used as a sustainable catalyst. begellhouse.com | begellhouse.com |

| AlPW₁₂O₄₀ | Various Arenes | Carboxylic Acids, Anhydrides | Solvent-free | Effective, stable, non-hygroscopic catalyst prepared from inexpensive materials. organic-chemistry.org | organic-chemistry.org |

Challenges and Optimization in this compound Synthesis

The synthesis of this compound via the direct Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride presents significant challenges, primarily concerning reactivity and regioselectivity.

A major hurdle is the electronic nature of the chlorobenzene substrate. The chlorine atom is an electron-withdrawing group by induction, which deactivates the aromatic ring towards electrophilic attack, making the reaction inherently slower and requiring harsher conditions or more potent catalytic systems compared to activated arenes. numberanalytics.comscribd.com

The most critical challenge is achieving the desired meta-substitution pattern. The chloro substituent is an ortho-, para-director due to the resonance effect of its lone pairs of electrons. doubtnut.comyoutube.com Consequently, the Friedel-Crafts acylation of chlorobenzene overwhelmingly yields a mixture of the para- and ortho-isomers, with the para-product being dominant due to reduced steric hindrance. doubtnut.comyoutube.comrsc.org The formation of the desired meta-isomer, this compound, is electronically and sterically disfavored and occurs in minimal, often negligible, quantities under standard Friedel-Crafts conditions. scribd.comrsc.org

Table 3: Typical Isomer Distribution in the Benzoylation of Chlorobenzene

| Isomer | Percentage Yield Range | Reference(s) |

|---|---|---|

| p-chlorobenzophenone | 84–97% | scribd.comrsc.org |

| o-chlorobenzophenone | 3–12% | scribd.comrsc.org |

| m-chlorobenzophenone | 0.1–4% | scribd.comrsc.org |

Given the low selectivity of direct acylation, obtaining the pure meta-isomer would necessitate a difficult and inefficient separation process from the much more abundant para- and ortho-isomers, leading to very low practical yields. Therefore, alternative, multi-step synthetic strategies that build the substitution pattern in a controlled manner are generally required for the efficient synthesis of meta-substituted ketones like this compound. Such strategies would bypass the problematic regioselectivity of the direct Friedel-Crafts acylation of chlorobenzene.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1 3 Chlorophenyl 1 Oxobutane

Nucleophilic Substitution Reactions Involving the Halogen Substituents

4-Chloro-1-(3-chlorophenyl)-1-oxobutane possesses two chlorine atoms at distinct positions: one on the aliphatic butane (B89635) chain (a primary alkyl chloride) and one on the aromatic phenyl ring (an aryl chloride). These two positions exhibit markedly different reactivities towards nucleophiles.

Substitution at the 4-Chloro Position (Alkyl Halide): The chlorine atom on the butane chain is a primary alkyl halide, making it a prime site for bimolecular nucleophilic substitution (S_N2) reactions. wikipedia.orgnih.gov This reaction involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and the formation of a new bond between the carbon and the nucleophile. fiveable.memasterorganicchemistry.com A wide variety of nucleophiles can be used to functionalize this position. The reaction generally proceeds with an inversion of stereochemistry if the carbon were chiral. fiveable.me

Interactive Table: S_N2 Reactions at the Alkyl Chloride

| Nucleophile (Nu⁻) | Product |

|---|---|

| Hydroxide (OH⁻) | 4-Hydroxy-1-(3-chlorophenyl)-1-oxobutane |

| Cyanide (CN⁻) | 5-(3-Chlorophenyl)-5-oxopentanenitrile |

| Azide (B81097) (N₃⁻) | 4-Azido-1-(3-chlorophenyl)-1-oxobutane |

Substitution at the 3-Chloro Position (Aryl Halide): In contrast, the chlorine atom attached directly to the chlorophenyl ring is significantly less reactive towards nucleophilic substitution. libretexts.org Aryl halides are generally resistant to classical S_N1 or S_N2 reactions due to the high energy of the potential phenyl cation intermediate and the steric hindrance of the ring preventing backside attack. libretexts.orgbyjus.com

Substitution at this position would require a Nucleophilic Aromatic Substitution (S_NAr) mechanism. This pathway is typically only feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com In this compound, the acyl group is an electron-withdrawing group, but it is positioned meta to the chlorine atom and is not sufficiently activating. Therefore, nucleophilic substitution at the aromatic chlorine is highly unfavorable under standard conditions. byjus.com

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Further substitution on the chlorophenyl ring occurs via an Electrophilic Aromatic Substitution (EAS) mechanism, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The position of this substitution is directed by the two existing substituents: the chloro group and the acyl group (-CO(CH₂)₃Cl).

Both the chloro substituent and the acyl substituent are electron-withdrawing groups, which deactivate the aromatic ring, making it less reactive towards electrophilic attack than benzene (B151609) itself. pressbooks.publibretexts.orgopenochem.org However, they have different directing effects:

Chloro Group: Halogens are deactivating but are ortho-, para-directors. pressbooks.publibretexts.org This is due to a competition between their inductive electron withdrawal and their ability to donate a lone pair of electrons through resonance.

Acyl Group: The ketone-containing acyl group is a strong deactivating group and is a meta-director. openochem.org It strongly withdraws electron density from the ring through both induction and resonance.

When both groups are present, the more powerfully directing group determines the outcome. The acyl group is a stronger deactivating and directing group than chlorine. It directs incoming electrophiles to the position meta to it (C5). The chloro group directs ortho and para to itself (C2, C4, C6). The positions ortho and para to the chlorine (C2 and C4) are also ortho and meta to the acyl group, respectively. The most likely positions for substitution are those that are least deactivated. The C5 position is meta to the acyl group and meta to the chloro group, making it a probable site for substitution. The C2 position is ortho to the chloro group and ortho to the acyl group, making it highly deactivated. The C4 position is para to the chloro group and meta to the acyl group, also a potential site. The precise product distribution would depend on the specific reaction and conditions, but substitution meta to the acyl group is generally favored.

Interactive Table: Directing Effects in EAS on the Chlorophenyl Ring

| Substituent | Type | Directing Effect |

|---|---|---|

| -Cl | Deactivating | Ortho, Para |

| -CO(CH₂)₃Cl | Deactivating | Meta |

| Predicted Major Product Site | | C5 (meta to acyl, meta to chloro) |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

The mechanisms of the primary reactions involving this compound proceed through distinct, well-characterized intermediates.

Ketone Reduction: The reduction of the carbonyl group by a hydride reagent like NaBH₄ involves the formation of a tetrahedral alkoxide intermediate . This intermediate is generated when the hydride nucleophile attacks the carbonyl carbon. masterorganicchemistry.com It is subsequently protonated during the acidic or aqueous workup step to yield the final alcohol product.

S_N2 Reaction: The nucleophilic substitution at the primary alkyl chloride proceeds through a single-step mechanism involving a pentacoordinate transition state . In this state, the incoming nucleophile and the departing chloride leaving group are both partially bonded to the carbon atom. wikipedia.org

Electrophilic Aromatic Substitution (EAS): EAS reactions proceed via a two-step mechanism. The key intermediate is a resonance-stabilized carbocation known as a benzenonium ion or sigma complex . msu.edustudylib.netminia.edu.eg This intermediate is formed when the electrophile attacks the π-system of the benzene ring, temporarily disrupting its aromaticity. msu.edu Deprotonation of this complex in the second step restores the aromatic ring.

Nucleophilic Aromatic Substitution (S_NAr): While unfavorable for this specific molecule, the S_NAr mechanism involves the formation of a resonance-stabilized carbanion called a Meisenheimer complex . libretexts.orglibretexts.orgwikipedia.org This intermediate would form from the addition of a nucleophile to the carbon bearing the aryl chloride, with the negative charge delocalized across the ring and, ideally, into a strongly electron-withdrawing group. youtube.comlibretexts.orgyoutube.com The lack of such a suitably positioned group makes the formation of this intermediate energetically costly for this compound.

Kinetic Studies of this compound Chemical Processes

S_N2 Reactions: The substitution at the 4-chloro position is expected to follow second-order kinetics, being first-order with respect to both the substrate and the attacking nucleophile. nih.govlibretexts.org The rate is sensitive to the steric hindrance at the reaction center and the strength of the nucleophile.

S_NAr Reactions: In cases where S_NAr reactions are feasible, they also typically exhibit second-order kinetics. libretexts.orglibretexts.org The rate-determining step is generally the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com Consequently, the strength of the carbon-halogen bond has less impact on the reaction rate than the stability of the intermediate, leading to the often-observed reactivity trend of F > Cl > Br > I for the leaving group. masterorganicchemistry.com

Interactive Table: Summary of Expected Kinetic Profiles

| Reaction Type | Position | Expected Kinetics | Rate-Determining Step |

|---|---|---|---|

| Ketone Reduction | Carbonyl Carbon | Second-Order | Hydride attack |

| Nucleophilic Substitution (S_N2) | 4-Chloro | Second-Order | Nucleophilic attack |

| Electrophilic Aromatic Substitution | Phenyl Ring | Second-Order | Formation of sigma complex |

Therefore, it is not possible to provide the detailed article with data tables and in-depth research findings as requested in the outline for this specific molecule. The information available is for structurally related but distinct compounds, which would not adhere to the strict requirement of focusing solely on this compound.

Structural Characterization and Computational Analysis of 4 Chloro 1 3 Chlorophenyl 1 Oxobutane

Quantum Chemical and Computational Studies

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. It provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 4-Chloro-1-(3-chlorophenyl)-1-oxobutane, the MEP surface would be characterized by distinct regions of varying potential. The most negative potential (typically colored red) is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This region signifies a high electron density and is the most probable site for electrophilic attack.

Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those on the phenyl ring and the aliphatic chain. The presence of two chlorine atoms, being electronegative, will also influence the charge distribution. The chlorine atom on the phenyl ring will draw electron density from the ring, creating a more positive potential on the surrounding carbon and hydrogen atoms. The chlorine atom on the butyl chain will have a similar electron-withdrawing effect.

An analysis of the MEP would allow for the prediction of intermolecular interactions. The negative potential on the carbonyl oxygen suggests its role as a hydrogen bond acceptor. The positive regions on the aromatic and aliphatic protons indicate their potential to act as hydrogen bond donors.

Illustrative MEP Data Table

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |

| Carbonyl Oxygen | -45 to -55 |

| Phenyl Ring (average) | +5 to +15 |

| Aliphatic Chain (average) | +2 to +8 |

| Chlorine (on phenyl) | -5 to -15 |

| Chlorine (on butyl chain) | -8 to -18 |

Note: The data in this table is illustrative and intended to represent expected trends in the absence of specific published computational results for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pairs of the carbonyl oxygen, as these are the most electron-rich areas. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon and the adjacent carbon atoms of the phenyl ring, representing the most electron-deficient region susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing chlorine atoms would be expected to lower the energy of both the HOMO and the LUMO. The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of these orbitals.

Illustrative FMO Data Table

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.0 to 2.0 |

Note: The data in this table is illustrative and intended to represent expected trends in the absence of specific published computational results for this molecule.

Theoretical Prediction of Chemical Shifts and Spectroscopic Parameters

Theoretical calculations, typically using Density Functional Theory (DFT), can predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C). These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, theoretical ¹³C NMR chemical shifts would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon would exhibit the highest chemical shift (downfield), typically in the range of 190-200 ppm. The carbons of the phenyl ring would appear in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom showing a shift influenced by the halogen's electronegativity. The aliphatic carbons of the butyl chain would have shifts in the upfield region, with the carbon bonded to the chlorine atom being the most downfield of the four.

Similarly, theoretical ¹H NMR chemical shifts can be predicted. The protons on the phenyl ring would appear in the aromatic region (7-8 ppm). The protons on the aliphatic chain would be found at lower chemical shifts, with the protons on the carbon adjacent to the carbonyl group and the protons on the carbon adjacent to the chlorine atom being the most deshielded within the chain.

Illustrative Theoretical NMR Data Table

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 197.5 | - |

| C (phenyl, attached to C=O) | 138.2 | - |

| C (phenyl, with Cl) | 134.8 | - |

| CH (phenyl) | 128.0 - 132.5 | 7.4 - 7.8 |

| CH₂ (adjacent to C=O) | 38.1 | 3.1 |

| CH₂ | 26.5 | 2.2 |

| CH₂ (adjacent to Cl) | 44.9 | 3.7 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and data for related compounds like 4-chlorobutyrophenone (B1345740). It is not from a specific computational study of the target molecule.

Conformational Preferences and Stereochemical Investigations

The butyrophenone (B1668137) backbone of this compound possesses significant conformational flexibility due to the rotation around the single bonds in the butyl chain and the bond connecting the carbonyl group to the phenyl ring. Computational methods can be employed to explore the potential energy surface and identify the most stable conformers.

The dihedral angles between the phenyl ring and the carbonyl group, as well as the torsions within the butyl chain, are the primary degrees of freedom. The most stable conformation is likely to be one that minimizes steric hindrance and optimizes electronic interactions. For instance, a co-planar arrangement of the carbonyl group and the phenyl ring might be favored due to conjugation, but this could be offset by steric clashes.

Illustrative Conformational Energy Table

| Conformer (Dihedral Angle C-C-C=O) | Relative Energy (kcal/mol) |

| 0° (Planar) | 2.5 |

| 30° | 0.8 |

| 60° | 0.0 (Global Minimum) |

| 90° | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of conformational analysis. It does not represent actual calculated energies for this compound.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives from 4-Chloro-1-(3-chlorophenyl)-1-oxobutane

The design of novel derivatives from this compound can be approached through several synthetic strategies targeting its key functional groups. The presence of a ketone and an alkyl chloride allows for a wide range of chemical transformations. For instance, the carbonyl group can undergo reduction to a secondary alcohol, which can then be esterified or etherified to produce a variety of new compounds.

Furthermore, the terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and cyanides, thereby creating a wide array of derivatives with potentially different chemical and biological properties.

The synthesis of related structures, such as 4-oxobutane-1,1,2,2-tetracarbonitriles from substituted ketones, highlights the utility of the oxobutane core in creating more complex molecules. rsc.org Similarly, the synthesis of 4-chloro-piperidine derivatives through cyclization reactions showcases how the chloro-substituted backbone can be used to construct heterocyclic systems. rasayanjournal.co.in These examples provide a blueprint for the potential synthetic pathways that could be employed with this compound to generate novel chemical entities.

Comparative Analysis with Structurally Analogous Halogenated Oxobutanes

The chemical and biological properties of this compound can be better understood through a comparative analysis with its structural analogues. This includes variations in the position of the chlorine atom on the phenyl ring and the nature of the halogen atom in the butyl chain.

Positional Isomers: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence the electronic properties of the molecule. The meta-position, as in the title compound, exerts a moderate electron-withdrawing effect. A para-substituted analogue would likely have a stronger electronic influence due to direct resonance effects, which could alter the reactivity of the carbonyl group. An ortho-substituted analogue might introduce steric hindrance that could affect its interaction with other molecules.

Halogen Variations: Replacing the chlorine atom in the butyl chain with other halogens (fluorine, bromine, or iodine) would also lead to predictable changes in reactivity. A fluoro derivative would be less reactive in nucleophilic substitution reactions due to the strength of the C-F bond. Conversely, bromo and iodo derivatives would be more reactive, making them useful for syntheses where a more labile leaving group is required. For example, a related compound, 4-chloro-1-(3-fluorophenyl)-1-oxobutane, is commercially available and offers a point of comparison for the effect of different halogen substitutions on the phenyl ring. chemicalbook.com

The importance of halogen atoms in medicinal chemistry is well-documented, with over 250 FDA-approved chlorine-containing drugs on the market. nih.gov The type and position of the halogen can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. nih.gov

Structure-Activity Relationship (SAR) Investigations in Related Compounds

While specific SAR studies on this compound are not extensively documented, investigations into related halogenated and oxobutane-containing compounds provide valuable insights.

The reactivity of the carbonyl group and the alkyl chloride in this compound is influenced by the electronic effects of the chloro-substituent on the phenyl ring. The electron-withdrawing nature of the chlorine atom at the meta-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in the design of synthetic routes.

In the broader context of halogenated compounds, the nature of the halogen itself is a critical determinant of reactivity. For instance, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, the chloro substituent plays a crucial role in the stereochemical outcome of the reaction. researchgate.net This highlights how the halogen can direct the course of a chemical transformation.

The following table summarizes the general influence of substituent variations on the chemical reactivity of analogous oxobutane systems.

| Substituent Variation | Position | Effect on Reactivity | Synthetic Utility |

| Chlorine on Phenyl Ring | Ortho | Steric hindrance, moderate electron withdrawal | Can direct regioselectivity in reactions |

| Chlorine on Phenyl Ring | Meta | Moderate electron withdrawal | Enhances carbonyl electrophilicity |

| Chlorine on Phenyl Ring | Para | Stronger electron withdrawal | Significantly enhances carbonyl electrophilicity |

| Halogen on Butyl Chain | Fluorine | Strong C-F bond | Increased stability, less prone to substitution |

| Halogen on Butyl Chain | Bromine/Iodine | Weaker C-X bond | More reactive leaving group for substitutions |

The structural elements of this compound suggest potential for biological activity. The halogenated phenyl ring and the reactive keto-alkyl chloride moiety are features found in many biologically active molecules. nih.gov

In vitro studies on other halogenated compounds have established clear structure-toxicity relationships. For example, the toxicity of halogenated alkanes, alcohols, and nitriles has been shown to correlate with their hydrophobicity (logKow) and electrophilicity (Elumo). nih.gov Specifically, the toxicity of haloalcohols and halonitriles often exceeds what would be expected from non-polar narcosis alone, suggesting that their biological effects are mediated by electrophilic interactions with cellular macromolecules. nih.gov

SAR studies on a series of halogen-substituted analogues have revealed that the presence and position of substituents can dramatically affect biological activity. researchgate.net For instance, the introduction of a hydroxyl group can enhance inhibitory activity due to the formation of hydrogen bonds with the target enzyme. researchgate.net The table below illustrates the inhibitory potential of some substituted compounds from a related series.

| Compound | Substituent | IC50 (µM) |

| Analogue 1 | - | 6.30 ± 0.80 researchgate.net |

| Analogue 2 | - | 5.10 ± 0.40 researchgate.net |

| Analogue 4 | - | 5.90 ± 0.50 researchgate.net |

| Analogue 5 | - | 8.20 ± 0.10 researchgate.net |

| Analogue 6 | - | 8.90 ± 0.60 researchgate.net |

| Analogue 11 | -OH | 13.80 ± 1.30 researchgate.net |

| Analogue 14 | -OH | 11.40 ± 1.30 researchgate.net |

| Thiourea (control) | - | 32.75 ± 2.60 researchgate.net |

These findings suggest that derivatives of this compound could exhibit a range of biological activities, and that systematic modification of its structure is a viable strategy for developing compounds with desired properties. The lipophilic nature of the chlorinated phenyl ring combined with the reactive electrophilic center of the keto-alkyl chloride moiety provides a foundation for interactions with biological targets.

Biological Interactions and Mechanistic Insights Excluding Clinical Data

Investigation of Molecular Target Interactions (in vitro)

Research into the direct molecular interactions of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane is limited. However, significant mechanistic insights can be derived from its structural similarity to the well-characterized pharmaceutical agent bupropion (B1668061) and various synthetic cathinone (B1664624) derivatives. The core structure, a substituted butyrophenone (B1668137), provides a framework for predicting its potential targets.

Direct studies on the enzyme inhibition profile of this compound are not prevalent in the current literature. However, research on structurally related synthetic cathinones has revealed interactions with key enzymes in the nervous system. A study investigating twenty chloro-cathinones demonstrated that all tested compounds inhibited acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibitory concentrations (IC50) for these cathinones were found to be between 0.1 and 2 mM. nih.gov Molecular docking analyses suggested that the most potent of these compounds interacted with both the catalytic active site (CAS) and peripheral anionic site (PAS) within the active gorge of the AChE enzyme. nih.gov

While bupropion, a related compound, is primarily known as a reuptake inhibitor, it is described as weakly inhibiting the enzymes involved in the uptake of neurotransmitters, which refers to its action on transporter proteins rather than metabolic enzymes. drugbank.com

The primary mechanism of action for compounds structurally related to this compound involves the modulation of monoamine transporters, which function as key receptors in the central nervous system. vcu.edu The abuse liability and stimulant effects of synthetic cathinones are linked to their interactions with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govvcu.edu

These compounds typically act as either reuptake inhibitors, blocking the normal reabsorption of neurotransmitters, or as releasing agents, stimulating the efflux of neurotransmitters from the presynaptic neuron. vcu.edu Bupropion, for instance, is a well-documented DAT and NET reuptake inhibitor. drugbank.comnih.govpsychopharmacologyinstitute.com It binds to these transporters without being a substrate for transport itself. nih.govresearchgate.net This action increases the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing their downstream effects. drugbank.com In contrast, the parent compound cathinone is a substrate-type releasing agent at these same transporters. nih.gov

The structural features of these molecules, particularly the substituent on the alpha-amino group, determine whether they act as an inhibitor or a releasing agent. nih.gov Studies involving the "deconstruction" of bupropion into simpler cathinone analogs have shown that a bulky amine substituent, like bupropion's t-butyl group, confers the reuptake inhibitor profile. vcu.edunih.gov Compounds with smaller amine groups tend to be non-selective releasing agents. nih.gov Since this compound lacks an amine group, its direct, high-affinity interaction with these transporters is less likely compared to its amine-containing analogs like bupropion or chlorinated cathinones. It is more likely to be a precursor or intermediate in the synthesis of such active compounds.

For smoking cessation, bupropion's mechanism is also attributed to its role as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which blunts the rewarding effects of nicotine. drugbank.compsychopharmacologyinstitute.com

Table 1: In Vitro Transporter Interaction of Bupropion

| Compound | Target | Action | Affinity/Potency (IC50) |

| Bupropion | DAT | Reuptake Inhibitor | 526 nM |

| Bupropion | NET | Reuptake Inhibitor | 1968 nM |

| Bupropion | SERT | Reuptake Inhibitor | 19680 nM |

This table presents the inhibitory concentrations (IC50) of bupropion at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, indicating its relative potency. Data synthesized from multiple sources describing its pharmacological profile.

Influence on Cellular and Metabolic Pathways (in vitro studies)

Direct investigations into the effects of this compound on specific biochemical pathways have not been identified. However, based on the actions of its analogs, it is reasonable to infer its potential influence. The primary effect of related compounds like bupropion is the enhancement of noradrenergic and dopaminergic neurotransmission. psychopharmacologyinstitute.com This modulation would inherently affect numerous downstream signaling cascades regulated by these neurotransmitters.

Other chlorinated compounds have been shown to modulate critical cellular pathways in different contexts. For example, the compound 3-chloroplumbagin was found to induce cell death in breast cancer cells by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, specifically through the inhibition of MEK and ERK protein phosphorylation. researchgate.net In a separate study, a different complex molecule was found to inhibit the WNT/β-catenin pathway, which is crucial for cell proliferation, by modulating the Dishevelled (DVL) family of proteins. nih.gov While these compounds are not direct structural analogs, their mechanisms demonstrate that chlorinated organic molecules can have profound effects on fundamental biochemical pathways.

While there is no specific data for this compound, studies on related chlorinated compounds provide insights into potential effects on cellular processes.

Cytotoxicity and Apoptosis: Research on a series of chloro-cathinones revealed varying levels of cytotoxicity in human dopaminergic SH-SY5Y cells. nih.gov The most toxic of these compounds were shown to increase levels of reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. nih.gov Similarly, a study on 7-chloroquinoline (B30040) derivatives found they could induce apoptosis in leukemia cancer cells. mdpi.com Another compound, 3-chloroplumbagin, was also shown to inhibit the proliferation of breast cancer cells and trigger apoptosis through the intrinsic pathway by down-regulating anti-apoptotic Bcl-2 family proteins. researchgate.net

Cell Cycle Arrest: Some chlorinated compounds have been observed to interfere with the cell cycle. For instance, certain 7-chloroquinoline derivatives, at higher concentrations, caused an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM cancer cell line. mdpi.com

Table 2: Cytotoxic Effects of Related Chloro-Compounds on Cell Lines

| Compound Class | Cell Line | Cellular Effect | Mechanism | Citation |

| Chloro-Cathinones | SH-SY5Y (neuronal) | Cytotoxicity | Increased ROS, mitochondrial membrane depolarization | nih.gov |

| 3-Chloroplumbagin | MDA-MB-468, MCF-7 (breast cancer) | Inhibition of proliferation, Apoptosis induction | MAPK pathway inhibition, Mcl-1 down-regulation | researchgate.net |

| 7-Chloroquinolines | CCRF-CEM (leukemic) | Apoptosis induction, Cell cycle arrest (G0/G1) | Inhibition of DNA/RNA synthesis | mdpi.com |

Pharmacological Relevance of Related Structures (Mechanistic Focus)

The pharmacological relevance of structures related to this compound is centered on their activity as monoamine transporter ligands. A critical mechanistic distinction exists between compounds that act as reuptake inhibitors versus those that are releasing agents. vcu.edu This difference is largely governed by molecular structure. nih.gov

Bupropion, which features a meta-chloro substituent on the phenyl ring and a bulky tert-butyl group on its amine, acts as a nontransported inhibitor at DAT and NET. nih.gov This means it blocks the transporter's function from the outside. This inhibitor profile is associated with its therapeutic effects as an antidepressant and smoking cessation aid. drugbank.comnih.gov

In contrast, cathinone and its analogs with smaller amine substituents are transporter substrates. nih.gov They are transported into the neuron and induce a reversal of the transporter's normal function, causing a significant release of neurotransmitters from intracellular stores. vcu.edu This releasing mechanism is associated with the strong stimulant effects and higher abuse potential of illicit synthetic cathinones. vcu.edunih.gov

Given that this compound is a ketone and lacks the crucial alpha-amino group, it is not expected to be an active ligand at monoamine transporters in the same way as bupropion or cathinones. Its primary pharmacological relevance is likely that of a synthetic intermediate or precursor, which can be chemically modified (e.g., through reductive amination) to produce pharmacologically active end-products with either an inhibitor or a releaser profile.

Antimicrobial Action Mechanisms

While research specifically detailing the antimicrobial mechanisms of this compound is not extensively documented, the broader class of psychotherapeutic agents, including phenothiazines and butyrophenones, has been noted for in vitro antimicrobial properties. The proposed mechanisms for these "non-antibiotic" drugs are generally believed to involve the disruption of fundamental microbial cell processes.

Key hypothesized antimicrobial mechanisms for related compounds include:

Cell Membrane Disruption: A primary proposed mechanism is the interference with the bacterial cell membrane's structure and function. This can lead to increased permeability, depolarization of the membrane potential, and leakage of essential intracellular components, ultimately causing cell death. For instance, certain phytochemicals exert their antibacterial effect by damaging cell wall and membrane integrity. nih.gov

Inhibition of Cellular Transport: These compounds may target and inhibit membrane proteins crucial for the transport of nutrients and ions, or those involved in drug efflux pumps, thereby disrupting cellular homeostasis. researchgate.net

Interference with Energy Metabolism: Another potential mechanism is the inhibition of key enzymes involved in cellular energy production, such as ATP synthase, which is vital for the survival of the organism. researchgate.net

Some studies have investigated the antimicrobial activity of various synthetic compounds containing chloro- and phenyl- groups, finding that substitutions on the phenyl ring can significantly influence antibacterial and antifungal efficacy. mdpi.comnih.gov For example, the presence of hydroxyl (-OH) and nitro (-NO2) groups has been shown to enhance antibacterial activity in some semicarbazone derivatives. mdpi.com

Table 1: Investigated Antimicrobial Activities of Related Chemical Structures

| Compound Class/Derivative | Organism(s) | Observed or Proposed Mechanism |

|---|---|---|

| Psychotherapeutic Agents | Various Bacteria & Fungi | Disruption of cell membrane, inhibition of transport proteins, interference with energy generation. researchgate.net |

| Substituted Semicarbazones | Staphylococcus aureus, Escherichia coli, Fungal Strains | Structure-dependent activity; specific functional groups (e.g., -OH, -NO2) enhance efficacy. mdpi.com |

| Hawthorn Extracts (Phenolic compounds) | Staphylococcus aureus | Damage to cell wall and membrane, inhibition of enzyme activity, increased reactive oxygen species (ROS). nih.gov |

Anticancer Activity Mechanisms

The anticancer potential of butyrophenone derivatives, such as the widely studied antipsychotic haloperidol, has been explored in various cancer cell lines. These studies suggest that the anticancer effects are multifactorial, involving the modulation of several key cellular pathways that control cell growth, proliferation, and survival.

The primary anticancer mechanisms associated with butyrophenone derivatives include:

Induction of Apoptosis and Autophagy: Haloperidol has been observed to induce programmed cell death (apoptosis) and autophagy in cancer cells. nih.gov The molecular underpinnings of this can involve the inhibition of critical survival pathways like the Akt/mTOR pathway. nih.gov

Cell Cycle Arrest: These compounds can halt the cell cycle, preventing cancer cells from progressing through the phases required for division and proliferation. nih.gov For example, some antipsychotics cause mitotic arrest, leading to cell death. mdpi.com

Inhibition of Key Signaling Pathways: Butyrophenones and related structures have been shown to interfere with multiple oncogenic signaling cascades. This includes the PI3K/AKT, MAPK/ERK, and Wnt pathways, which are frequently dysregulated in cancer. frontiersin.org

Calmodulin Antagonism: Some antipsychotic drugs are effective antagonists of calmodulin, a key calcium-binding protein. mdpi.com Inhibiting calmodulin can disrupt calcium signaling, leading to increased intracellular calcium to toxic levels and inducing cell death. mdpi.com

Tubulin Inhibition: Certain compounds with structural similarities are being investigated as tubulin inhibitors, which disrupts microtubule formation, a critical process for cell division, leading to mitotic arrest and apoptosis. nih.gov

Table 2: Anticancer Mechanisms of Butyrophenone Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action |

|---|---|---|

| Haloperidol (Butyrophenone) | Glioblastoma (U87, U251, T-98) | Induction of autophagy, apoptosis, and cell cycle arrest. nih.govmdpi.com |

| Trifluoperazine (Phenothiazine) | Triple-Negative Breast Cancer | Impairs expression of cyclin D1/CDK4 and cyclin E/CDK2. nih.gov |

| Chlorpromazine (Phenothiazine) | Glioma | Cell cycle arrest via p53-independent induction of Egr-1; induction of autophagy via Akt/mTOR inhibition. nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Glioblastoma | Inhibition of Protein Kinase B (AKT2/PKBβ), a key component of an oncogenic signaling pathway. nih.gov |

Neurological System Modulation Mechanisms

The most well-characterized biological activity of the butyrophenone class of compounds is their modulation of the central nervous system. This activity is the basis for their use as antipsychotic medications.

The primary mechanism of neurological modulation for butyrophenones is:

Dopamine D2 Receptor Antagonism: Butyrophenones act as potent antagonists of the dopamine D2 receptors in the brain. mentesabiertaspsicologia.com By blocking these receptors, they modulate neuronal activity in brain regions like the limbic system, which is involved in emotional and cognitive regulation. This action is believed to be responsible for reducing psychotic symptoms. mentesabiertaspsicologia.com

NMDA Receptor Inhibition: Some butyrophenones, including haloperidol, can inhibit N-methyl-D-aspartate (NMDA) receptors, with a preference for certain subunit compositions (NR1/2B). nih.gov This interaction is another potential avenue through which these compounds exert their effects on the nervous system.

Serotonin, Histamine (B1213489), and Adrenergic Receptor Antagonism: These drugs can also antagonize serotonin (5-HT), histamine (H1), and peripheral alpha-1 and alpha-2 adrenergic receptors. litfl.com Blockade of these receptors contributes to various other effects of the drugs.

Table 3: Receptor Interactions of Butyrophenone Antipsychotics

| Receptor | Action | Consequence of Interaction |

|---|---|---|

| Dopamine D2 | Antagonism | Primary antipsychotic effect. mentesabiertaspsicologia.com |

| NMDA | Inhibition | Modulation of glutamatergic neurotransmission. nih.gov |

| Serotonin (5-HT) | Antagonism | Contributes to the antipsychotic profile, particularly for atypical agents. litfl.com |

| Histamine H1 | Antagonism | Contributes to sedative effects. litfl.com |

| Muscarinic M1 | Antagonism | Contributes to anticholinergic effects. litfl.com |

| Alpha-1/Alpha-2 Adrenergic | Antagonism | Contributes to effects like orthostatic hypotension. litfl.com |

Applications in Chemical Research and Development

Precursor for Complex Heterocyclic Systems

The bifunctional nature of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (at the chloro-butane tail), renders it an adept precursor for synthesizing a variety of heterocyclic compounds.

Triazoles: The synthesis of 1,2,3- and 1,2,4-triazole (B32235) rings often involves the use of hydrazines or azides. nih.govnih.gov The this compound molecule can be utilized in multi-step pathways to form these rings. One potential route involves the conversion of the terminal alkyl chloride to an azide (B81097) group via nucleophilic substitution with sodium azide. The resulting keto-azide can then undergo reactions, such as a Huisgen 1,3-dipolar cycloaddition with an alkyne, to form a 1,2,3-triazole ring. nih.gov For 1,2,4-triazoles, the ketone functionality can be reacted with a hydrazide, followed by condensation and cyclization reactions to build the heterocyclic core. researchgate.netchemmethod.com

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govgoogle.com The structure of this compound is a masked 1,4-dicarbonyl equivalent. It can react with hydrazine or its derivatives to form a hydrazone at the ketone position. Subsequent intramolecular cyclization, where the hydrazine nitrogen attacks the carbon bearing the chlorine atom, can lead to the formation of a six-membered ring, which may rearrange, or more directly, form a pyrazoline ring that can be oxidized to the aromatic pyrazole (B372694). The presence of the 3-chlorophenyl group on the final pyrazole structure is often desired in medicinal chemistry for modulating biological activity. google.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) scaffold is a key feature in many pharmacologically active molecules. jchemrev.com A common synthetic route to this heterocycle is the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. organic-chemistry.orgresearchgate.net Starting from this compound, the ketone can be reacted with a hydrazide (R-CONHNH₂) to form an N-acylhydrazone intermediate. This intermediate can then be subjected to oxidative cyclization using various reagents to yield a 2,5-disubstituted 1,3,4-oxadiazole. mdpi.com

Benzodiazepines: The synthesis of the benzodiazepine (B76468) core often involves the condensation of an o-phenylenediamine (B120857) with a β-ketoester or a 1,3-dicarbonyl compound. rsc.orgnih.gov While not a direct precursor, this compound can be chemically modified to generate a suitable fragment for benzodiazepine synthesis. For instance, the alkyl chloride can be used as a handle to introduce further functionality or to extend the carbon chain, creating the necessary dicarbonyl spacing required for the condensation and cyclization reaction that forms the seven-membered diazepine (B8756704) ring. nih.govresearchgate.net

Building Block for Specialty Chemicals and Advanced Materials

A "building block" in chemistry refers to a molecule that can be readily used to assemble larger, more complex structures. frontierspecialtychemicals.com this compound fits this description perfectly due to its distinct reactive sites.

The presence of two different reactive functional groups allows for sequential, controlled reactions. For example, the ketone can be transformed into a hydroxyl group through reduction, or into an imine through condensation with a primary amine, while leaving the alkyl chloride untouched for a subsequent reaction. Conversely, the alkyl chloride can be substituted by a nucleophile (e.g., an amine, thiol, or cyanide) without affecting the ketone under appropriate conditions. This orthogonality makes it a valuable component in the synthesis of specialty chemicals where a specific molecular architecture is required for function. In the field of advanced materials, such building blocks can be incorporated into polymer backbones or as pendant groups to introduce specific properties like thermal stability, altered solubility, or a site for cross-linking.

Role as an Intermediate in Drug Discovery and Pharmaceutical Synthesis (non-clinical aspects)

In the non-clinical phase of drug discovery, chemists often synthesize large libraries of related compounds to screen for biological activity. Intermediates that allow for the rapid generation of diverse structures are highly valuable. This compound serves as such an intermediate. matrixscientific.com

Its primary role is in providing a core structure that can be elaborated into various heterocyclic systems known to possess pharmacological relevance, as detailed in section 7.1. nih.govnih.gov Many FDA-approved drugs contain the triazole, pyrazole, or benzodiazepine cores. nih.govnih.gov By using this compound as a common starting material, researchers can synthesize a series of novel compounds where the heterocyclic ring is varied, or where different substituents are introduced via the reactive chloro- or keto- groups. The 3-chlorophenyl moiety is itself a common feature in many pharmaceuticals, contributing to binding interactions with biological targets. nih.gov This systematic approach, known as library synthesis, is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to identify promising new drug candidates.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Methodologies for 4-Chloro-1-(3-chlorophenyl)-1-oxobutane

Future research into the synthesis of this compound, a key intermediate in the production of high-value compounds like bupropion (B1668061), is increasingly focused on the principles of green chemistry and process intensification. whiterose.ac.ukwhiterose.ac.uk Traditional synthetic routes often rely on hazardous reagents and solvents, presenting significant safety and environmental challenges. whiterose.ac.ukwhiterose.ac.ukrsc.org For instance, the initial Friedel-Crafts acylation to produce the parent ketone (3'-chloropropiophenone) and its subsequent α-halogenation often involve problematic chemicals. rsc.orgwikipedia.org

A primary direction for future development is the replacement of hazardous halogenating agents. The classic α-bromination of the precursor ketone, 3'-chloropropiophenone, typically uses molecular bromine (Br₂), which is toxic, corrosive, and sublimes at ambient temperatures, posing significant safety risks. rsc.org Research has identified N-bromosuccinimide (NBS) as a safer and effective alternative brominating agent. whiterose.ac.ukacs.org Future studies could optimize NBS-based protocols, perhaps catalyzed by substances like para-toluenesulfonic acid (p-TSA), to achieve high conversion rates and yields under milder conditions. tandfonline.com

Solvent substitution is another critical area of research. Conventional methods frequently employ reprotoxic solvents like N-methylpyrrolidinone (NMP) or suspected carcinogens like dichloromethane (B109758) (DCM). whiterose.ac.ukwhiterose.ac.ukacs.org The development of greener procedures using bio-based solvents such as Cyrene™ (dihydrolevoglucosenone) has shown promise. whiterose.ac.ukacs.org Further research will likely explore an expanded portfolio of green solvents and co-solvent systems to enhance solubility, reaction rates, and ease of purification, while minimizing environmental impact. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Bupropion Synthesis Intermediates

| Parameter | Traditional Method | Greener/Novel Method | Research Focus |

|---|---|---|---|

| Halogenation Agent | Molecular Bromine (Br₂) rsc.org | N-Bromosuccinimide (NBS) acs.orgtandfonline.com | Improving catalyst efficiency and recyclability. |

| Solvent | Dichloromethane (DCM), N-Methylpyrrolidinone (NMP) whiterose.ac.uk | Ethyl Acetate, Cyrene™ whiterose.ac.ukacs.org | Exploring new bio-based solvents and co-solvent systems. rsc.org |

| Process Type | Batch Processing rsc.org | Continuous Flow Chemistry, Telescoped Synthesis researchgate.netup.ac.za | Full integration of all synthetic steps; AI-driven optimization. acs.orgchemrxiv.org |

| Workup/Extraction | 12 M HCl, Diethyl Ether whiterose.ac.ukacs.org | 1 M HCl, Ethyl Acetate whiterose.ac.ukacs.org | Minimizing waste and use of hazardous acids/flammable solvents. |

Advanced Mechanistic Studies on Chemical Transformations and Selectivity

While the synthetic pathways involving this compound are established, deeper mechanistic understanding of its formation and subsequent reactions is crucial for enhancing efficiency and selectivity. Future research is expected to employ a combination of advanced experimental techniques and computational modeling to elucidate these mechanisms.

The formation of the precursor ketone via Friedel-Crafts acylation is a key step that warrants further investigation. acs.org Although a classic reaction, its mechanism can be complex, involving the generation of an acylium ion electrophile. nih.gov Future studies using computational tools like Density Functional Theory (DFT) could model the reaction pathway in detail. acs.orgresearchgate.net Such studies can clarify the role of the Lewis acid catalyst, the influence of the solvent system (including greener alternatives like deep eutectic solvents), and the electronic effects of the chloro-substituent on the aromatic ring, ultimately guiding the design of more efficient catalytic systems. acs.orgresearchgate.net

The reactivity of the α-haloketone functional group in this compound is the cornerstone of its utility. nih.gov The carbon-halogen bond is activated by the adjacent carbonyl group, making it susceptible to nucleophilic attack. nih.gov The subsequent step in many syntheses is a nucleophilic substitution with an amine (e.g., tert-butylamine). rsc.orgwikipedia.org Advanced mechanistic studies could focus on this Sₙ2-type reaction. Research could explore the transition state geometry, the influence of the amine's steric bulk on reaction kinetics, and the potential for competing elimination reactions. Understanding these nuances can lead to optimized reaction conditions that maximize the yield of the desired α-amino ketone and minimize byproducts. rsc.org

Furthermore, the acidic nature of the α-hydrogen in α-haloketones can lead to side reactions like the Favorskii rearrangement under basic conditions. wikipedia.org Future mechanistic investigations will likely aim to precisely define the conditions that favor the desired substitution pathway over these alternative routes, ensuring higher purity of the final product.

Exploration of Novel Biological Targets and Mechanisms of Action for this Compound Class (non-clinical)

The chemical scaffold represented by this compound is a precursor to bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI). nih.gov This provides a validated starting point for exploring novel biological targets and mechanisms of action by systematically modifying the structure. Future non-clinical research will likely focus on synthesizing and evaluating analogs to identify compounds with new or improved pharmacological profiles.

One major avenue of exploration is the modulation of monoamine transporter selectivity. Bupropion itself has a dual action, but its derivatives could be engineered for higher potency or selectivity towards the dopamine (B1211576) transporter (DAT) or the norepinephrine (B1679862) transporter (NET). nih.gov For example, studies on bupropion analogs have shown that modifications to the aromatic ring or the amine substituent can significantly alter inhibitory potencies at DAT and NET. nih.govacs.orgnih.gov Analogs have been synthesized that show increased dopamine uptake inhibition with little change in norepinephrine or serotonin (B10506) uptake inhibition. nih.gov This line of research could lead to new chemical entities for conditions where a more targeted dopaminergic or noradrenergic action is desired.

Another promising direction is the investigation of targets beyond monoamine transporters. Research has revealed that bupropion and some of its metabolites act as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 and α4β2 subtypes. nih.govacs.org This multi-target activity is thought to contribute to its efficacy in smoking cessation. nih.gov Future research can systematically create derivatives of the core structure to enhance affinity and selectivity for specific nAChR subtypes. The goal would be to develop compounds with optimized dual-action profiles or to isolate the nAChR antagonism as a primary mechanism of action.

The synthesis of diverse analogs allows for broad screening against a panel of biological targets. By making targeted modifications—such as altering the position or nature of the halogen on the phenyl ring, changing the length of the alkyl chain, or varying the amine substituent—libraries of new compounds can be generated. These libraries can then be tested in non-clinical assays to uncover entirely new structure-activity relationships and potentially identify novel therapeutic applications for this class of compounds.